3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol

Description

Historical Context of PCB Derivatives in Environmental Toxicology

Polychlorinated biphenyls (PCBs) were first synthesized in 1929 by the Swann Chemical Corporation, later acquired by Monsanto, and widely used in industrial applications such as electrical insulators, hydraulic fluids, and plasticizers. Their chemical stability and non-flammability made them commercially valuable, but these same properties contributed to their persistence in the environment. By the 1970s, studies linked PCBs to severe health risks, including carcinogenicity and endocrine disruption, leading to their ban in 1979 under the Toxic Substances Control Act.

OH-PCBs emerged as metabolites of PCBs through natural degradation processes, including microbial activity, photolysis, and plant-mediated transformations. Unlike parent PCBs, OH-PCBs often exhibit enhanced solubility in water and increased reactivity due to the introduction of hydroxyl (-OH) groups. These structural modifications enable OH-PCBs to interact more readily with biological systems, such as binding to estrogen receptors or interfering with thyroid hormone transport. For example, hydroxylated derivatives of PCB-180 demonstrated DNA-damaging effects in rat liver cells, surpassing the toxicity of the original compound. The discovery of OH-PCBs in human breast milk and adipose tissue further emphasized their bioaccumulative potential and transgenerational health risks.

Structural Significance of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol

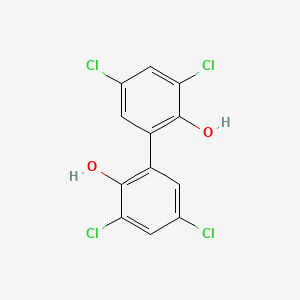

The molecular structure of this compound (PubChem CID: 89115) features a biphenyl backbone with chlorine atoms at the 3,3',5,5' positions and hydroxyl groups at the 2,2' positions. This arrangement confers distinct physicochemical properties:

- Chlorination Pattern : The symmetrical placement of chlorine atoms enhances the compound’s stability against microbial degradation, as fully chlorinated biphenyl rings resist enzymatic cleavage.

- Hydroxyl Groups : The 2,2'-diol configuration facilitates hydrogen bonding with biological macromolecules, increasing its affinity for cellular receptors and proteins.

Comparative studies using 3D quantitative structure-activity relationship (QSAR) models reveal that the 2,2'-diol structure significantly influences environmental risk parameters. For instance, hydroxylation at these positions can amplify estrogenic toxicity by 40.28% compared to non-hydroxylated PCBs, while also altering migration rates in soil and water by up to 117.32%. The table below summarizes key molecular properties and environmental risk metrics for this compound:

The structural duality of chlorine and hydroxyl groups in this compound creates a paradox: while the hydroxyl groups increase reactivity and biodegradation potential, the chlorination pattern ensures prolonged environmental persistence. This duality complicates remediation efforts, as traditional methods like phytoremediation may inadvertently generate more toxic intermediates. For example, microbial degradation of this compound in anaerobic conditions can yield metabolites with 32.53% higher phytotoxicity than the parent compound.

Properties

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBKBCZEXWIAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176361 | |

| Record name | 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21951-40-6 | |

| Record name | 3,3′,5,5′-Tetrachloro[1,1′-biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21951-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetrabromo[1,1'-biphenyl]-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRACHLORO-1,1'-BIPHENYL-2,2'-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9A32Y835 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 3,3’,5,5’-Tetrachloro-1,1’-biphenyl-2,2’-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the following steps:

Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce 3,3’,5,5’-Tetrachlorobiphenyl.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

3,3’,5,5’-Tetrachloro-1,1’-biphenyl-2,2’-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the hydroxyl groups to hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dechlorinated biphenyl derivatives.

Scientific Research Applications

Toxicological Studies

Health Risks : PCB 80 has been associated with various health risks, including carcinogenicity. Studies indicate that exposure to PCBs can lead to adverse effects on human health, particularly in occupational settings where exposure levels are higher. The International Agency for Research on Cancer (IARC) classifies PCBs as possibly carcinogenic to humans based on limited evidence from epidemiological studies .

Case Study Example : A study conducted on workers in PCB manufacturing facilities revealed a higher incidence of liver cancer and other malignancies among those with prolonged exposure to PCBs, including PCB 80. The findings underscore the importance of monitoring and regulating PCB levels in industrial environments.

Environmental Applications

Environmental Monitoring : PCB 80 is often used as a marker in environmental studies to assess contamination levels in soil and water. Its persistence in the environment makes it a key compound for evaluating PCB pollution.

Case Study Example : A research project analyzed sediment samples from a contaminated river system and found significant concentrations of PCB 80. The study highlighted the compound's role in bioaccumulation within aquatic ecosystems, affecting fish populations and potentially entering the human food chain.

Analytical Methods

Detection Techniques : Various analytical methods are employed to detect and quantify PCB 80 in environmental samples:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used due to its sensitivity and specificity for detecting PCBs.

- High-Performance Liquid Chromatography (HPLC) : HPLC is another effective technique for analyzing PCBs in complex matrices.

Regulatory Framework

PCBs, including PCB 80, have been banned or restricted in many countries due to their harmful effects on human health and the environment. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of such compounds globally.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Toxicological Research | Studies on carcinogenicity and health impacts related to PCB exposure |

| Environmental Monitoring | Used as a marker for assessing PCB contamination in ecosystems |

| Analytical Chemistry | Techniques like GC-MS and HPLC for quantifying PCB levels |

| Regulatory Compliance | Subject to international regulations aimed at reducing environmental impact |

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachloro-1,1’-biphenyl-2,2’-diol involves its interaction with various molecular targets and pathways:

Endocrine Disruption: It can bind to hormone receptors, interfering with normal hormone signaling and regulation.

Bioaccumulation: Due to its lipophilicity, it accumulates in fatty tissues of organisms, leading to long-term exposure and potential toxic effects.

Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Biphenyl Derivatives

a) 2,2',5,5'-Tetrachloro-1,1'-biphenyl

- Structure : Chlorines at 2,2',5,5' positions; lacks hydroxyl groups.

- Environmental Impact : Detected in UK surface waters and classified as a priority pollutant under the EU Water Framework Directive .

- Metabolism: Metabolized by rat liver microsomes to 3-hydroxy-TCB (90% yield) via direct hydroxylation and arene oxide intermediates. Phenobarbital induction increases metabolic activity 30-fold .

b) 4,4',6,6'-Tetrabromo[1,1'-biphenyl]-2,2'-diol

- Structure : Bromines at 4,4',6,6' positions; hydroxyls at 2,2'.

- Applications : Brominated biphenyls are used in flame retardants but face regulatory restrictions due to toxicity concerns.

Alkyl- and Methoxy-Substituted Biphenyls

a) 3,3’,5,5’-Tetra-tert-butyl-(1,1’-biphenyl)-2,2’-diol

- Structure : Bulky tert-butyl groups at 3,3',5,5' positions.

- Synthesis : Achieved 77% yield in a coupling reaction, highlighting steric hindrance tolerance .

- Applications : Used in catalysis (e.g., olefin metathesis) due to steric stabilization of metal centers .

b) 3,3'-Dimethoxy-5,5'-di-2-propenyl-1,1'-biphenyl-2,2'-diol (bis-EUG)

- Structure : Methoxy and propenyl groups at 3,3',5,5'.

- Biological Activity: Cytotoxicity: IC50 = 0.18 mM in HL-60 leukemia cells . DNA Fragmentation: Induces significant DNA damage, surpassing eugenol in potency . Antioxidant Activity: Supported on mesoporous alumina, exhibits DPPH radical scavenging due to electron-donating methoxy groups .

c) 3,3'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl-2,2'-diol

Brominated and Nitrated Derivatives

a) 2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol

- Structure : Methyl groups at 2,2',3,3',5,5'; hydroxyls at 4,4'.

- Physical Properties : Molecular weight 270.37 g/mol, density 1.084 g/cm³ .

- Applications: Potential use in polymer stabilization and specialty materials.

b) [1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetranitro

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Applications/Impacts |

|---|---|---|---|

| 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol | Cl (3,3',5,5'), OH (2,2') | Polar, potential environmental persistence | Research in toxicology, catalysis |

| 2,2',5,5'-Tetrachloro-1,1'-biphenyl | Cl (2,2',5,5') | Hydrophobic, priority pollutant | Environmental monitoring |

| bis-EUG | OMe, propenyl (3,3',5,5') | High cytotoxicity (IC50 = 0.18 mM), antioxidant activity | Anticancer drug development |

| 3,3’,5,5’-Tetra-tert-butyl derivative | t-Bu (3,3',5,5') | Steric bulk, 77% synthesis yield | Catalysis ligand design |

| 4,4',6,6'-Tetrabromo derivative | Br (4,4',6,6') | High bioaccumulation potential | Restricted industrial use |

Mechanistic Insights and Environmental Considerations

- Metabolism : Chlorine position dictates metabolic pathways. For example, 2,2',5,5'-Tetrachlorobiphenyl undergoes hydroxylation at the 3-position , whereas the 3,3',5,5' substitution in the target compound may lead to distinct oxidative products.

- Antioxidant vs. Cytotoxic Effects : Electron-donating groups (e.g., methoxy) enhance radical scavenging, while electron-withdrawing chlorines may reduce antioxidant efficacy but increase toxicity .

Biological Activity

3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol (also known as PCB 80) is a member of the polychlorinated biphenyl (PCB) family, which comprises synthetic organic compounds widely used in industrial applications. This compound has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of PCB 80, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C₁₂H₆Cl₄O₂

- Molecular Weight : 291.988 g/mol

- CAS Number : 33284-52-5

- IUPAC Name : this compound

PCB 80 is characterized by its four chlorine atoms attached to the biphenyl structure, which significantly influences its chemical reactivity and biological interactions.

Toxicological Effects

Research indicates that PCB 80 exhibits various toxicological effects on human health and the environment. Its biological activity can be categorized into several domains:

- Endocrine Disruption : PCBs are known to interfere with hormonal functions. Studies have shown that PCB 80 can mimic or inhibit the action of hormones, leading to reproductive and developmental issues in wildlife and potentially humans .

- Cytotoxicity : In vitro studies have demonstrated that PCB 80 can induce cytotoxic effects in various cell lines. For instance, it has been found to affect cell viability and proliferation in human liver cells .

The mechanisms through which PCB 80 exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : PCB 80 has been linked to increased oxidative stress in cells, leading to cellular damage and apoptosis .

- Aryl Hydrocarbon Receptor (AhR) Activation : PCBs can activate AhR pathways, which are involved in xenobiotic metabolism and can lead to toxic effects .

Case Studies

- Case Study on Aquatic Organisms : A study investigated the effects of PCB 80 on fish populations in contaminated waters. Results indicated significant bioaccumulation and adverse effects on reproductive health, including reduced fertility rates and developmental abnormalities in offspring .

- Human Health Implications : Epidemiological studies have linked PCB exposure to various health issues, including immune dysfunction and increased cancer risk. PCB 80 was specifically noted for its association with liver damage and endocrine disorders among exposed populations .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol, and what challenges arise in achieving regioselective chlorination?

- Methodology : A two-step approach is commonly used:

Dimerization : Start with halogenated pyridine precursors (e.g., 2-bromo-3,5-dichloropyridine) and employ lithium diisopropylamide (LDA) to mediate dimerization, forming a biphenyl backbone .

Halogen Exchange : Use a copper-catalyzed Finkelstein reaction to replace bromine atoms with chlorine or iodine at specific positions. However, achieving regioselectivity for the 2,2'-hydroxyl groups requires careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid over-chlorination .

- Analytical Confirmation : Confirm regiochemistry via -NMR (hydroxyl proton shifts) and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC-UV at 24-hour intervals.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.

Q. What spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

- Recommended Techniques :

- UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic system (absorption peaks ~270–300 nm).

- FT-IR : Confirm hydroxyl stretches (~3200–3500 cm) and C-Cl vibrations (~550–600 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. What role does this compound play in mitochondrial dysfunction during programmed cell death (PCD)?

- Mechanistic Insight : Analogous chlorinated compounds (e.g., JC-1 dye derivatives) disrupt mitochondrial transmembrane potential () by uncoupling electron transport chains. This compound may induce reactive oxygen species (ROS) generation via inhibition of Complex I/III, leading to cytochrome c release and caspase activation .

- Experimental Validation : Use fluorometric assays (e.g., JC-1 staining) in Jurkat T-cells or U937 models to quantify collapse and ROS production .

Q. How does this compound interact with transthyretin (TTR) fibrillogenesis, and what structural modifications could enhance its inhibitory potency?

- Binding Studies : Molecular docking simulations suggest that the tetrachloro and diol groups form hydrophobic and hydrogen-bonding interactions with TTR’s thyroxine-binding pockets.

- Optimization Strategies : Introduce iodine substituents at the 2,2'-positions to improve binding affinity, as seen in iodinated bipyridine inhibitors .

- In Vitro Assays : Monitor fibril formation via Thioflavin T fluorescence and transmission electron microscopy (TEM) .

Q. What are the environmental degradation pathways of this compound, and how do microbial communities contribute to its detoxification?

- Biodegradation Mechanisms : White-rot fungi (e.g., Ganoderma lucidum) produce laccases that oxidize chlorinated biphenyls into less toxic dimers (e.g., 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl) via radical coupling .

- Analytical Workflow : Use LC-MS/MS to identify dimeric metabolites and assess toxicity reduction using Daphnia magna bioassays .

Q. Can this compound serve as a ligand for asymmetric catalysis, and what catalytic applications have been explored?

- Case Study : Structurally similar biphenyl diols (e.g., 5,5',6,6'-tetramethyl-3,3'-di-t-butyl derivatives) act as chiral ligands in olefin metathesis catalysts, enabling enantioselective C–C bond formation .

- Synthetic Applications : Test the compound in Ru-based catalysts for ring-closing metathesis (RCM) reactions, monitoring enantiomeric excess (ee) via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.